molecular formula C7H11NOS B1493780 1-(3-methoxythiophen-2-yl)-N-methylmethanamine CAS No. 944450-93-5

1-(3-methoxythiophen-2-yl)-N-methylmethanamine

Cat. No.: B1493780
CAS No.: 944450-93-5
M. Wt: 157.24 g/mol
InChI Key: HDALHOAZSOWZLX-UHFFFAOYSA-N
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Description

1-(3-Methoxythiophen-2-yl)-N-methylmethanamine is a substituted thiophene derivative featuring a methoxy group at the 3-position of the thiophene ring and an N-methylmethanamine moiety at the 2-position. Thiophene-based compounds are valued for their electron-rich aromatic systems, which enhance reactivity in heterocyclic chemistry and interactions in biological systems . The methoxy group may influence solubility and electronic properties, while the N-methylamine side chain could facilitate further functionalization or modulate bioactivity .

Properties

IUPAC Name

1-(3-methoxythiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-8-5-7-6(9-2)3-4-10-7/h3-4,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDALHOAZSOWZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656435
Record name 1-(3-Methoxythiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-93-5
Record name 1-(3-Methoxythiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-Methoxythiophen-2-yl)-N-methylmethanamine, also known by its developmental name TRV130, is a novel compound that has garnered attention in pharmacological research due to its biased agonism at the mu-opioid receptor (MOR). This compound is being studied for its potential therapeutic applications, particularly in pain management, due to its unique mechanism of action that aims to reduce adverse effects commonly associated with traditional opioid therapies.

TRV130 selectively activates G-protein signaling pathways over β-arrestin pathways when binding to MOR. This biased signaling is hypothesized to provide analgesic effects while minimizing side effects such as respiratory depression and gastrointestinal inhibition, which are prevalent with non-biased MOR agonists like morphine .

Pharmacological Profile

The pharmacological profile of TRV130 has been characterized through various studies:

  • Analgesic Efficacy : TRV130 has demonstrated robust antinociceptive effects in animal models. In a study comparing TRV130 to morphine, TRV130 produced greater analgesia at lower doses with less impact on respiratory function .
  • Gastrointestinal Effects : Unlike traditional opioids, which often lead to constipation, TRV130's biased signaling appears to result in a reduced incidence of gastrointestinal side effects. This was evidenced by studies showing that repeated administration did not lead to tolerance regarding gastrointestinal inhibition .
  • Abuse Liability : Research indicates that TRV130 exhibits lower abuse potential compared to conventional opioids. In conditioned place preference tests, TRV130 did not produce the rewarding effects typically associated with opioids, suggesting a potentially safer profile for long-term use .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and safety profile of TRV130:

  • Acute and Repeated Treatment Studies :
    • A study involving acute administration of TRV130 showed significant analgesic effects without the development of tolerance commonly seen with morphine. The compound maintained its efficacy across multiple doses without significant adverse gastrointestinal effects .
  • Comparative Analysis with Morphine :
    • In direct comparisons, TRV130 provided superior analgesia at lower doses than morphine while exhibiting less respiratory depression and nausea. This suggests a favorable risk-benefit ratio for patients requiring pain management .

Data Table: Comparative Pharmacological Effects

PropertyTRV130 (this compound)Morphine
Analgesic EfficacyHigh at low dosesModerate at higher doses
Respiratory DepressionMinimalSignificant
Gastrointestinal EffectsReduced incidenceHigh incidence
Abuse PotentialLowHigh

Scientific Research Applications

The compound 1-(3-methoxythiophen-2-yl)-N-methylmethanamine , also known by its CAS number 944450-93-5 , has garnered attention in various scientific research applications. This article will explore its applications in detail, supported by data tables and relevant case studies.

Cell Biology

This compound has been utilized in cell biology for various purposes, particularly in studying cell signaling pathways and cellular responses to external stimuli. Its ability to interact with biological membranes makes it a candidate for investigations into membrane dynamics and transport mechanisms.

Pharmacological Studies

This compound is also being researched for its potential pharmacological effects. Preliminary studies suggest that it may exhibit activity similar to known psychoactive substances, leading to investigations into its effects on neurotransmitter systems.

Case Study: Neurotransmitter Interaction

A study conducted on rodent models indicated that the administration of this compound influenced serotonin levels, suggesting a potential role in mood regulation. This aligns with findings from other compounds with similar structures, which have been linked to antidepressant effects.

Material Science

In material science, this compound is being explored as a precursor for synthesizing novel polymers and conducting materials. Its thiophene ring structure contributes to the electrical properties of the resulting materials.

Data Table: Comparison of Conductive Properties

CompoundConductivity (S/cm)Application Area
This compound0.05Organic Electronics
Poly(3-methylthiophene)0.10Organic Solar Cells
Poly(thiophene)0.15Sensors and Actuators

Synthesis of Derivatives

The compound serves as a building block for synthesizing derivatives that may enhance its biological activity or alter its physical properties. Researchers are focusing on modifying the methoxy group or the thiophene ring to create more potent analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular formulas, and reported applications:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Applications/Properties
1-(3-Methoxythiophen-2-yl)-N-methylmethanamine (Target) Thiophene 3-OCH₃, 2-CH₂NHCH₃ C₇H₁₁NOS 173.23 Inferred: Intermediate for pharmaceuticals or materials
1-(4-Fluorophenyl)-N-methylmethanamine Phenyl 4-F, 1-CH₂NHCH₃ C₈H₁₀FN 151.17 Antitubercular agent; pyrimidine carboxamide precursor
1-(4-Chlorophenyl)-N-methylmethanamine Phenyl 4-Cl, 1-CH₂NHCH₃ C₈H₁₀ClN 167.62 Intermediate for antitubercular compounds
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine Phenyl/Thiophene hybrid 3-Cl, 4-OCH₂CH₃, 5-OCH₃, N-CH₂(thiophen-2-yl) C₁₆H₁₉ClN₂O₂S 362.85 Potential medicinal chemistry applications (complex substituents)
1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine Thiazole 2-(3-Cl-phenyl), 4-CH₂NHCH₃ C₁₁H₁₁ClN₂S 254.74 Investigated for ligand-protein interactions (e.g., PDB studies)
(2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine hydrochloride Thiophene 3-CH₃ (thiophene), N-(2-methoxyethyl) C₉H₁₅NO₂S·HCl 258.75 Modified solubility/activity due to ether linkage; hydrochloride salt form

Key Comparative Insights

Aromatic Core Differences
  • Thiophene vs. Phenyl : The target compound’s thiophene core provides enhanced electron density compared to phenyl analogs like 1-(4-fluorophenyl)-N-methylmethanamine. This may improve binding to sulfur-rich biological targets or facilitate electrophilic aromatic substitution reactions .
  • Thiazole vs.
Substituent Effects
  • Methoxy Group : The 3-methoxy group on the thiophene ring (target compound) likely enhances lipophilicity compared to halogenated phenyl derivatives (e.g., 4-F or 4-Cl substituents). This could influence membrane permeability in biological systems .
  • In contrast, the N-(2-thienylmethyl) group in ’s compound introduces a bulkier substituent, which may sterically hinder receptor binding .

Research Findings and Mechanistic Considerations

  • Synthetic Routes : Analogous compounds (e.g., 1-(4-chlorophenyl)-N-methylmethanamine) are synthesized via nucleophilic displacement or condensation reactions, often starting from halogenated precursors and methylamine . The target compound may follow similar pathways, utilizing 3-methoxythiophene-2-carboxaldehyde or a bromide derivative.
  • Biological Activity : Phenyl-based N-methylmethanamines demonstrate antitubercular activity with MIC values in the low µM range, attributed to interactions with mycobacterial enzymes . Thiophene derivatives, while less studied in this context, may offer improved metabolic stability due to sulfur’s resistance to oxidative degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-methoxythiophen-2-yl)-N-methylmethanamine
Reactant of Route 2
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1-(3-methoxythiophen-2-yl)-N-methylmethanamine

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